molecular formula C8H8ClNO2 B1527797 6-Amino-2-chloro-3-methylbenzoic acid CAS No. 155184-82-0

6-Amino-2-chloro-3-methylbenzoic acid

Cat. No.: B1527797
CAS No.: 155184-82-0
M. Wt: 185.61 g/mol
InChI Key: LXMMULQDXBPFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-chloro-3-methylbenzoic acid is a chemical compound with the empirical formula C8H8ClNO2 . It is a solid substance and is often used in research as a unique chemical .


Synthesis Analysis

The synthesis of 2-amino-6-chloro-3-methylbenzoic acid can start from 2-amino-3-methylbenzoic acid. The reaction occurs in DMF solvent conditions with N-chlorosuccinimide to produce a chlorine product at the para position of the amino group. The reaction has good regioselectivity, possibly due to the strong electron-donating ability of the amino group causing a para-positioned directed reaction .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cc1ccc(Cl)c(c1N)C(O)=O . The InChI representation is 1S/C8H8ClNO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 185.61 . The compound is light yellow in color .

Scientific Research Applications

Synthesis and Reactivity

6-Amino-2-chloro-3-methylbenzoic acid is a compound that has been explored in the context of synthesizing chlorinated analogues for studies related to antibiotic biosynthesis, highlighting its potential in the development of new antibiotics. The synthesis of its chlorinated analogues involves selective monochlorination and regiospecific protodechlorination, indicating its versatility in chemical reactions and potential applications in medicinal chemistry (Becker, 1984).

Metal Ion Complexation

Research has shown that ring substitutions on aminobenzoic acids, including this compound, do not significantly affect the chelating properties of the parent ligand. Meta substitution of chlorine enhances chelate formation, resulting in highly insoluble complexes, which could have implications in materials science and coordination chemistry (Decker & Frye, 1966).

Antibacterial Activity

The compound's derivatives have been utilized in synthesizing Schiff bases and their Zn(II) chelates, which have shown antibacterial properties against pathogenic strains. This suggests its potential application in developing new antibacterial agents and understanding the role of metal ion complexes in enhancing antibacterial efficacy (Chohan, Scozzafava, & Supuran, 2003).

Synthetic Pathways in Pharmaceutical Chemistry

This compound has been involved in the synthesis of N-substituted-3-chloro-2-azetidinones, highlighting its role in creating compounds with potential antibacterial activity. This showcases the compound's utility in pharmaceutical chemistry for synthesizing novel therapeutic agents (Chavan & Pai, 2007).

Oxidation and Sulfide Modification

Studies have demonstrated the compound's involvement in selective oxidation processes, particularly in the context of sulfur chemistry. The oxidation of related sulfur-containing compounds has been accelerated by the transannular participation of amino groups, suggesting potential applications in synthetic chemistry and materials science (Ohkata, Takee, & Akiba, 1985).

Safety and Hazards

When handling 6-Amino-2-chloro-3-methylbenzoic acid, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . It’s also recommended to wear personal protective equipment/face protection .

Mechanism of Action

Mode of Action

As a benzoic acid derivative, it may interact with its targets through hydrogen bonding or ionic interactions, but the specific mechanisms remain to be elucidated .

Biochemical Pathways

Given the structural similarity to other benzoic acid derivatives, it may potentially influence pathways involving aromatic compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Amino-2-chloro-3-methylbenzoic acid are not well-documented. As a small, polar molecule, it may be absorbed in the gastrointestinal tract and distributed throughout the body. Its metabolism and excretion pathways remain unknown .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with targets .

Properties

IUPAC Name

6-amino-2-chloro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMMULQDXBPFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-2-chloro-3-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
6-Amino-2-chloro-3-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
6-Amino-2-chloro-3-methylbenzoic acid
Reactant of Route 4
6-Amino-2-chloro-3-methylbenzoic acid
Reactant of Route 5
6-Amino-2-chloro-3-methylbenzoic acid
Reactant of Route 6
6-Amino-2-chloro-3-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.